(E)-1-(3-(4-chlorophenoxy)-2-hydroxypropyl)-1H-indole-3-carbaldehyde oxime
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Overview
Description
(E)-1-(3-(4-chlorophenoxy)-2-hydroxypropyl)-1H-indole-3-carbaldehyde oxime is a complex organic compound characterized by its unique structure, which includes an indole core, a chlorophenoxy group, and an oxime functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(3-(4-chlorophenoxy)-2-hydroxypropyl)-1H-indole-3-carbaldehyde oxime typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Chlorophenoxy Group: The chlorophenoxy group can be introduced through a nucleophilic substitution reaction, where a chlorophenol reacts with an appropriate electrophile.
Hydroxylation: The hydroxyl group is introduced via a hydroxylation reaction, often using reagents such as hydrogen peroxide or osmium tetroxide.
Oxime Formation: The final step involves the formation of the oxime group by reacting the aldehyde with hydroxylamine under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(3-(4-chlorophenoxy)-2-hydroxypropyl)-1H-indole-3-carbaldehyde oxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Amines, thiols, nucleophilic solvents.
Major Products Formed
The major products formed from these reactions include oxo derivatives, reduced analogs, and substituted derivatives, each with distinct chemical and physical properties.
Scientific Research Applications
(E)-1-(3-(4-chlorophenoxy)-2-hydroxypropyl)-1H-indole-3-carbaldehyde oxime has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (E)-1-(3-(4-chlorophenoxy)-2-hydroxypropyl)-1H-indole-3-carbaldehyde oxime involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in critical biochemical pathways.
Modulating Receptors: Interacting with cellular receptors to alter signal transduction processes.
Inducing Cellular Responses: Triggering cellular responses such as apoptosis, cell cycle arrest, or immune modulation.
Comparison with Similar Compounds
Similar Compounds
(E)-1-(3-(4-bromophenoxy)-2-hydroxypropyl)-1H-indole-3-carbaldehyde oxime: Similar structure with a bromine atom instead of chlorine.
(E)-1-(3-(4-fluorophenoxy)-2-hydroxypropyl)-1H-indole-3-carbaldehyde oxime: Similar structure with a fluorine atom instead of chlorine.
(E)-1-(3-(4-methylphenoxy)-2-hydroxypropyl)-1H-indole-3-carbaldehyde oxime: Similar structure with a methyl group instead of chlorine.
Uniqueness
The uniqueness of (E)-1-(3-(4-chlorophenoxy)-2-hydroxypropyl)-1H-indole-3-carbaldehyde oxime lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the chlorophenoxy group, in particular, may enhance its interactions with certain molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-(4-chlorophenoxy)-3-[3-[(E)-hydroxyiminomethyl]indol-1-yl]propan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O3/c19-14-5-7-16(8-6-14)24-12-15(22)11-21-10-13(9-20-23)17-3-1-2-4-18(17)21/h1-10,15,22-23H,11-12H2/b20-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHFUDUATUOYKJN-AWQFTUOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CC(COC3=CC=C(C=C3)Cl)O)C=NO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2CC(COC3=CC=C(C=C3)Cl)O)/C=N/O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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